molecular formula C10H13N3 B13100744 3-(Pyridazin-4-yl)cyclohex-3-enamine

3-(Pyridazin-4-yl)cyclohex-3-enamine

Cat. No.: B13100744
M. Wt: 175.23 g/mol
InChI Key: DNIVSJASYPTQKN-UHFFFAOYSA-N
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Description

3-(Pyridazin-4-yl)cyclohex-3-enamine is a heterocyclic compound that features a pyridazine ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)cyclohex-3-enamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl azol-2-ylglyoxylates with acetone in the presence of catalytic amounts of proline and trifluoroacetic acid, followed by cyclization with hydrazine hydrate . This method yields the desired compound with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)cyclohex-3-enamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds.

Scientific Research Applications

3-(Pyridazin-4-yl)cyclohex-3-enamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)cyclohex-3-enamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.

Uniqueness

3-(Pyridazin-4-yl)cyclohex-3-enamine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-pyridazin-4-ylcyclohex-3-en-1-amine

InChI

InChI=1S/C10H13N3/c11-10-3-1-2-8(6-10)9-4-5-12-13-7-9/h2,4-5,7,10H,1,3,6,11H2

InChI Key

DNIVSJASYPTQKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1)C2=CN=NC=C2)N

Origin of Product

United States

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